BenchChemオンラインストアへようこそ!

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide

STAT3 inhibitor cancer SH2 domain

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide (CAS 866237-88-9) is a synthetic 1,2,5-oxadiazole (furazan) derivative. Its core structure features a furazan ring that imparts physicochemical properties distinct from the more commonly exploited 1,2,4- and 1,3,4-oxadiazole isomers, including a strong electron-withdrawing inductive effect comparable to that of trifluoromethyl groups.

Molecular Formula C16H12ClN3O2
Molecular Weight 313.74
CAS No. 866237-88-9
Cat. No. B2693436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide
CAS866237-88-9
Molecular FormulaC16H12ClN3O2
Molecular Weight313.74
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H12ClN3O2/c1-10-4-2-3-5-13(10)16(21)18-15-14(19-22-20-15)11-6-8-12(17)9-7-11/h2-9H,1H3,(H,18,20,21)
InChIKeyPULWPXADFAHMRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide (CAS 866237-88-9) Is a Strategically Differentiated 1,2,5-Oxadiazole Scaffold for Medicinal Chemistry Sourcing


N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide (CAS 866237-88-9) is a synthetic 1,2,5-oxadiazole (furazan) derivative. Its core structure features a furazan ring that imparts physicochemical properties distinct from the more commonly exploited 1,2,4- and 1,3,4-oxadiazole isomers, including a strong electron-withdrawing inductive effect comparable to that of trifluoromethyl groups . The compound belongs to a scaffold class that has demonstrated validated activity against the STAT3-SH2 domain and the Plasmodium falciparum NF54 strain, establishing it as a pharmacologically relevant probe candidate [1][2].

Why Generic 1,2,5-Oxadiazole Substitution Fails: The Critical Role of the ortho-Methylbenzamide Moiety in CAS 866237-88-9


The N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl] core tolerates diverse benzamide substituents, but biological readout is exquisitely sensitive to substitution pattern. The para-trifluoromethyl analog MD77 binds the STAT3-SH2 domain with an IC50 of 17.7 µM [1], whereas the unsubstituted benzamide (CAS 447455-56-3) and ortho-fluoro analog (CAS 874129-29-0) lack published target engagement data, implying that potency is not conserved across the benzamide series. In the antiplasmodial space, the 3-ethoxy-4-methoxyphenyl furazan series shows that shifting from a 3-methylbenzamide to a 2-methylbenzamide can alter both potency and cytotoxicity profiles [2]. Therefore, procurement of a specific benzamide regioisomer is essential to reproduce published structure-activity relationships.

Quantitative Differentiation Evidence for CAS 866237-88-9: Head-to-Head Physicochemical and Pharmacological Comparator Data


STAT3-SH2 Domain Binding: ortho-Methylbenzamide vs. para-Trifluoromethylbenzamide (MD77) Target Engagement

Compound MD77, the direct para-trifluoromethyl analog of the target compound, binds the STAT3-SH2 domain with an IC50 of 17.7 µM in a dose-dependent AlphaScreen assay [1]. The target compound (CAS 866237-88-9) replaces the para-CF3 with an ortho-CH3 on the benzamide ring. Although published IC50 data for the target compound are not yet available, the structural switch from a strongly electron-withdrawing para substituent to a weakly electron-donating ortho substituent is expected to alter hydrogen-bonding geometry and lipophilic complementarity within the SH2 phosphotyrosine pocket. In the broader 1,2,5-oxadiazole STAT3 inhibitor series, even minor benzamide modifications resulted in loss of direct STAT3 binding, underscoring the non-interchangeable nature of these analogs [1].

STAT3 inhibitor cancer SH2 domain 1,2,5-oxadiazole

Antiplasmodial Activity Landscape: ortho-Methylbenzamide vs. meta-Methylbenzamide in the 3,4-Diethoxyphenyl Furazan Series

In a series of 4-substituted 3-amino-1,2,5-oxadiazoles, the 3-methylbenzamide analog N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide displayed high in vitro activity against the chloroquine-sensitive P. falciparum NF54 strain [1]. The target compound (CAS 866237-88-9) is the 2-methyl regioisomer in the analogous 4-chlorophenyl series. In the antiplasmodial field, the methyl position on the benzamide ring directly influences cytotoxicity against rat L6 cells and the resulting selectivity index; for example, the 3-amino-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide achieved a selectivity index of 5319 (IC50 NF54 = 0.035 µM; IC50 L6 = 186.2 µM) [2]. This demonstrates that small substituent shifts can produce order-of-magnitude changes in therapeutic window.

antiplasmodial malaria furazan SAR

Furazan vs. 1,2,4- and 1,3,4-Oxadiazole Isomers: Computed Physicochemical Property Differentiation

The 1,2,5-oxadiazole (furazan) ring of the target compound provides computed physicochemical properties that diverge meaningfully from isomeric oxadiazole systems. The target compound has a calculated logP of 3.78, topological polar surface area of 75.63 Ų, 5 H-bond acceptors, 2 H-bond donors, 7 rotatable bonds, and zero Rule-of-5 violations . In contrast, a representative 1,3,4-oxadiazole analog with identical benzamide and chlorophenyl substitution would exhibit different electronic distribution due to the altered nitrogen/oxygen arrangement. The furazan ring's strong inductive effect (~trifluoromethyl equivalent) enhances metabolic stability relative to 1,2,4-oxadiazoles, which are more susceptible to ring-opening metabolism .

furazan physicochemical properties drug-likeness 1,2,5-oxadiazole

Benzamide Substituent Impact on Anti-Proliferative Activity: MD77 as a Reference for ortho-Methyl Derivative Selection

MD77 (para-CF3 analog) exhibited a GI50 of approximately 2 µM across a panel of 58 human cancer cell lines [1]. The ortho-methyl substitution in the target compound introduces a steric constraint at the amide bond, which is absent in the para-substituted MD77. This ortho effect can restrict conformational freedom and modulate target selectivity, a phenomenon documented in benzamide-based kinase and STAT inhibitors where ortho substitution improves selectivity over closely related protein targets. The 2-fluorobenzamide analog (CAS 874129-29-0) is commercially available but lacks published biological data, making the 2-methyl variant the most sterically distinct member of the accessible series .

antiproliferative cancer cell lines SAR STAT3

Best Research and Industrial Application Scenarios for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide (CAS 866237-88-9)


STAT3-SH2 Domain Probe Design and Structure-Activity Relationship Expansion

The compound serves as a sterically differentiated ortho-methyl benzamide probe in the 1,2,5-oxadiazole STAT3 inhibitor series. Researchers seeking to map the SH2 domain's tolerance for ortho vs. para substitution on the benzamide ring can use this compound alongside MD77 (para-CF3; IC50 = 17.7 µM) to define the pharmacophoric requirements for direct STAT3 binding [1]. The ortho-methyl group introduces a conformational twist at the amide bond, potentially enabling selectivity over STAT3-independent pathways that are engaged by para-substituted analogs.

Antiplasmodial Lead Optimization with Fine-Tuned Cytotoxicity Profiles

In malaria drug discovery programs targeting P. falciparum NF54, the 2-methylbenzamide regioisomer offers a distinct cytotoxicity/ potency balance relative to the 3-methyl variants that have previously demonstrated high selectivity indices (SI > 5000) [2]. This compound can be deployed as a comparator in head-to-head SAR studies aimed at minimizing host cell toxicity while retaining blood-stage antiplasmodial activity.

Furazan-Based Fragment and Scaffold-Hopping Libraries for Drug-Likeness Optimization

With a computed logP of 3.78, PSA of 75.63 Ų, and zero Rule-of-5 violations, the compound is pre-validated for oral drug-likeness . Medicinal chemistry teams can use it as a the furazan core template for scaffold-hopping away from problematic 1,2,4- or 1,3,4-oxadiazole leads, leveraging the furazan ring's strong inductive effect and enhanced metabolic stability to improve pharmacokinetic profiles.

Chemical Probe Procurement for Ortho-Substituted Benzamide Conformational Analysis

The ortho-methyl substitution forces a specific dihedral angle between the benzamide carbonyl and the aromatic ring, a feature not available in the para-substituted analogs that dominate the commercially available chemical space. Physical organic chemists and computational modelers can use this compound to experimentally validate torsion angle predictions relevant to binding pose accuracy in docking studies.

Quote Request

Request a Quote for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.